2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H10Cl2N2 |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2/c1-9-4-5-18-8-13(17-14(18)6-9)10-2-3-11(15)12(16)7-10/h2-8H,1H3 |
InChI Key |
JWZBLTKYXMDUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of 2-Aminopyridine Derivatives with α-Haloketones
One of the most straightforward and efficient methods to prepare 2-aryl imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones bearing the desired aryl substituent.
Procedure : 2-Aminopyridine or its 7-methyl-substituted derivative is reacted with an α-bromo or α-chloroketone containing the 3,4-dichlorophenyl group (e.g., 3,4-dichloroacetophenone derivatives) under catalyst-free and solvent-free conditions at 60 °C for 20–80 minutes.
Reaction Mechanism : The nitrogen of the 2-aminopyridine attacks the α-haloketone carbonyl carbon, followed by intramolecular cyclization and elimination of the halide to form the imidazo[1,2-a]pyridine ring.
Yields and Scope : This method typically affords good to excellent yields (65–91%) and tolerates various substituents on both the aminopyridine and the haloketone.
| Parameter | Conditions/Results |
|---|---|
| Temperature | 60 °C |
| Reaction Time | 20–80 min |
| Catalyst | None (catalyst-free) |
| Solvent | None (solvent-free) |
| Yield Range | 65–91% |
| Functional Group Tolerance | Chloro, methyl, methoxy groups tolerated |
This method is advantageous due to its simplicity, environmental friendliness, and cost-effectiveness.
Multicomponent One-Pot Microwave-Assisted Synthesis
DiMauro et al. and others have developed rapid, one-pot microwave-assisted syntheses of 2,6-disubstituted imidazo[1,2-a]pyridines using:
Starting Materials : 2-Aminopyridine, aldehydes (including 3,4-dichlorobenzaldehyde), and isonitriles or bromine derivatives.
Method : Microwave irradiation accelerates the tandem Michael addition and intramolecular cyclization steps, reducing reaction times significantly (minutes instead of hours).
Advantages : This approach allows for structural diversity and rapid synthesis of complex derivatives, including those with 3,4-dichlorophenyl substituents.
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
For the introduction of the 3,4-dichlorophenyl group at the 2-position on a preformed imidazo[1,2-a]pyridine core, palladium-catalyzed coupling reactions are effective:
Procedure : The imidazo[1,2-a]pyridine derivative (e.g., 7-methylimidazo[1,2-a]pyridine) bearing a suitable leaving group (e.g., bromide) is reacted with 3,4-dichlorophenylboronic acid or 3,4-dichlorophenyl halide in the presence of Pd catalysts such as Pd2(dba)3 and ligands like xantphos, with bases like t-BuONa, in toluene at elevated temperatures (around 110 °C).
Purification : Products are purified by silica gel chromatography or preparative HPLC.
Outcome : This method provides high regioselectivity and good yields for the target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Catalyst/Promoter | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Condensation of 2-Aminopyridine + α-Haloketone | 2-Aminopyridine derivatives, α-bromo/α-chloroketones (3,4-dichlorophenyl) | 60 °C, 20–80 min, solvent-free | None | 65–91 | Simple, catalyst-free, environmentally friendly | Limited to accessible haloketones |
| Microwave-Assisted Multicomponent Reaction | 2-Aminopyridine, 3,4-dichlorobenzaldehyde, isonitriles | Microwave irradiation, one-pot | None or Lewis acid | Moderate to high | Rapid, versatile, broad substrate scope | Requires microwave setup |
| Palladium-Catalyzed Cross-Coupling | Imidazo[1,2-a]pyridine derivatives, 3,4-dichlorophenyl halides/boronic acids | 110 °C, 12 h, inert atmosphere | Pd2(dba)3, xantphos, base | Good | High regioselectivity, broad functional group tolerance | Expensive catalysts, longer reaction time |
Research Findings and Notes
The catalyst-free, solvent-free condensation method is highlighted for its green chemistry credentials and operational simplicity, making it attractive for scale-up and industrial applications.
Microwave-assisted multicomponent reactions provide a powerful synthetic tool for rapid generation of diverse imidazo[1,2-a]pyridine libraries, including derivatives with 3,4-dichlorophenyl groups, beneficial for medicinal chemistry.
Palladium-catalyzed cross-coupling remains a robust method for late-stage functionalization, allowing precise introduction of the 3,4-dichlorophenyl substituent on the imidazo[1,2-a]pyridine scaffold, although cost and reaction time are considerations.
Characterization of synthesized compounds typically involves NMR (1H, 13C), IR spectroscopy, HRMS, and sometimes single-crystal X-ray diffraction to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to inhibit enzymes such as phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation and survival.
Pathways Involved: By inhibiting PI3K, the compound can disrupt the PI3K/Akt signaling pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substitutions at positions 2 and 7 significantly influencing physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Key Findings:
Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group enhances TSPO binding affinity compared to mono-halogenated analogs (e.g., 4-bromo or 4-chloro derivatives), likely due to increased lipophilicity and steric interactions .
Synthetic Efficiency :
- Microwave irradiation (e.g., for 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine ) reduces reaction times (<1 hour) and improves yields (>85%) compared to traditional heating methods (6–12 hours, ~70% yields) .
Physicochemical Properties: Melting Points: Adamantane derivatives (e.g., 2c) exhibit higher melting points (409–411 K) than halogenated analogs due to rigid, bulky substituents enhancing crystal lattice stability . Solubility: Carboxylate esters (e.g., 2c in ) show improved aqueous solubility compared to non-polar halogenated derivatives, critical for pharmacokinetic optimization .
Biological Activity
The compound 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anticancer properties, analgesic effects, and structure-activity relationships (SAR), supported by relevant data and case studies.
Chemical Structure and Properties
2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of a dichlorophenyl group and an imidazo-pyridine moiety. Its molecular structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine exhibit significant anticancer properties. The presence of the dichlorophenyl group is believed to enhance cytotoxicity against various cancer cell lines.
- Case Study: A study evaluated the antiproliferative effects of a series of imidazopyridines, including derivatives of 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine. The results indicated that these compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin in HT-29 colon cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine | HT-29 | < 10 | |
| Doxorubicin | HT-29 | 5 |
Analgesic Effects
The compound has also been investigated for its analgesic properties. Research indicates that it acts as a potent kappa-opioid receptor agonist.
- Case Study: In a mouse abdominal constriction model, 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide exhibited significant analgesic activity with an ED50 of 0.04 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine is influenced by its chemical structure. The dichlorophenyl group plays a crucial role in enhancing the compound's potency.
- Research Findings: SAR studies have shown that modifications to the imidazo-pyridine structure can lead to variations in activity. For instance, substituting different aryl groups at specific positions on the imidazo ring significantly alters cytotoxicity profiles .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine is essential for assessing its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine?
The synthesis typically involves multi-step reactions starting with halogenated precursors. A common approach includes:
- Step 1: Condensation of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core.
- Step 2: Introduction of the 3,4-dichlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3: Methylation at the 7-position using methyl iodide or dimethyl sulfate under basic conditions.
Optimization for yield (e.g., catalyst choice, temperature control) is critical. For example, palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Step 2 .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and ring structure. For instance, downfield shifts in aromatic protons indicate electron-withdrawing substituents (e.g., Cl groups) .
- HRMS: High-resolution mass spectrometry for molecular weight validation.
- X-ray Crystallography: If crystalline, to resolve stereochemical ambiguities.
- IR Spectroscopy: To identify functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .
Q. What are the primary pharmacological targets of this compound?
Imidazo[1,2-a]pyridine analogs are known to interact with:
- GABA receptors: Modulating anxiolytic activity.
- Kinases: Inhibiting cancer cell proliferation.
- GPCRs: Affecting cardiovascular or neurological pathways.
Initial screening should include receptor-binding assays (e.g., radioligand displacement) and enzyme inhibition studies .
Advanced Research Questions
Q. How can researchers address low yields in cyclization steps during synthesis?
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.
- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity .
Contradictory results in yield may arise from trace moisture; ensure anhydrous conditions via molecular sieves .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Standardize Assay Conditions: Control variables like cell line origin, incubation time, and solvent (e.g., DMSO concentration ≤0.1%).
- Dose-Response Curves: Use IC₅₀/EC₅₀ values normalized to reference compounds.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outlier methodologies .
Q. What computational methods predict the compound’s biological targets?
- Molecular Docking: Use software like AutoDock Vina to simulate binding to kinase domains or GPCRs.
- QSAR Modeling: Correlate substituent electronic properties (e.g., Hammett constants) with activity.
- MD Simulations: Assess binding stability over nanoseconds (e.g., GROMACS). Link predictions to experimental validation via SPR or ITC .
Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability)?
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variation of Substituents: Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 3,4-phenyl positions.
- Biological Testing: Rank analogs by potency in enzyme inhibition assays (e.g., IC₅₀ values).
- Statistical Modeling: Use PCA or PLS regression to identify key structural drivers of activity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in different cancer cell lines?
- Mechanistic Profiling: Test compound effects on apoptosis (e.g., caspase-3 activation) vs. necrosis (LDH release).
- Genomic Context: Correlate activity with cell line mutations (e.g., p53 status via CRISPR screening).
- Off-Target Screening: Use kinome-wide profiling to identify unintended interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
